Fmoc-|A-HoSer(Bzl)-OH
Overview
Description
The compound “Fmoc-|A-HoSer(Bzl)-OH” is a derivative of serine, an amino acid, and is commonly used in peptide synthesis. The “Fmoc” group refers to the 9-fluorenylmethyloxycarbonyl protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The “Bzl” group refers to the benzyl protecting group, which is used to protect the hydroxyl group of serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-|A-HoSer(Bzl)-OH” typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using a benzyl group through a reaction with benzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group of the protected serine is then protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting the protected serine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.
Industrial Production Methods
In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the protecting groups. The 9-fluorenylmethyloxycarbonyl group is typically removed using a base such as piperidine, while the benzyl group is removed through hydrogenation.
Coupling Reactions: The compound can participate in coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine for 9-fluorenylmethyloxycarbonyl group removal, hydrogenation for benzyl group removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts such as HATU for peptide bond formation.
Major Products Formed
Deprotected Serine: After removal of the protecting groups, serine is obtained.
Peptide Chains: When coupled with other amino acids, longer peptide chains are formed.
Scientific Research Applications
Chemistry
Peptide Synthesis: “Fmoc-|A-HoSer(Bzl)-OH” is widely used in the synthesis of peptides, which are important in various fields of research and industry.
Biology
Protein Engineering: The compound is used in the synthesis of peptides for studying protein structure and function.
Medicine
Drug Development: Peptides synthesized using “this compound” are used in the development of peptide-based drugs.
Industry
Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.
Mechanism of Action
The compound itself does not have a specific mechanism of action as it is primarily used as an intermediate in peptide synthesis. the peptides synthesized using “Fmoc-|A-HoSer(Bzl)-OH” can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(Bzl)-OH: Similar to “Fmoc-|A-HoSer(Bzl)-OH” but without the hydroxyl group modification.
Fmoc-Thr(Bzl)-OH: A threonine derivative with similar protecting groups.
Uniqueness
“this compound” is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and benzyl protecting groups, which provide specific protection for the amino and hydroxyl groups, respectively. This allows for selective deprotection and coupling reactions during peptide synthesis.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)14-19(16-31-15-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMNYBSSWUOTET-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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